Methyl 4-(3-oxocyclohexyl)but-2-enoate
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Overview
Description
Methyl 4-(3-oxocyclohexyl)but-2-enoate is an organic compound with a complex structure that includes a cyclohexyl ring, a ketone group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-oxocyclohexyl)but-2-enoate typically involves the reaction of cyclohexanone with methyl acrylate under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the cyclohexanone, followed by the addition of methyl acrylate to form the desired product through a Michael addition reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-oxocyclohexyl)but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-(3-oxocyclohexyl)but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(3-oxocyclohexyl)but-2-enoate involves its interaction with various molecular targets. The ester and ketone groups can participate in nucleophilic addition and substitution reactions, while the cyclohexyl ring provides structural stability. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methyl-2-butenoate: An α,β-unsaturated ester with similar reactivity but different structural features.
Cyclohexanone: A simpler ketone that lacks the ester group but shares the cyclohexyl ring structure.
Methyl acrylate: An ester that can participate in similar reactions but lacks the cyclohexyl ring.
Uniqueness
Methyl 4-(3-oxocyclohexyl)but-2-enoate is unique due to its combination of a cyclohexyl ring, a ketone group, and an ester functional group. This combination provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
CAS No. |
132559-62-7 |
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Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
methyl 4-(3-oxocyclohexyl)but-2-enoate |
InChI |
InChI=1S/C11H16O3/c1-14-11(13)7-3-5-9-4-2-6-10(12)8-9/h3,7,9H,2,4-6,8H2,1H3 |
InChI Key |
RAWPNHYLDFGNOE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CCC1CCCC(=O)C1 |
Origin of Product |
United States |
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